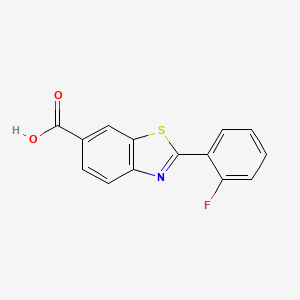

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid

Description

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a 2-fluorophenyl group and at position 6 with a carboxylic acid moiety. The benzothiazole scaffold is known for its versatility in medicinal chemistry and materials science due to its electron-deficient aromatic system and capacity for hydrogen bonding via the sulfur and nitrogen atoms.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2S/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJKVMGNDUIAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid typically involves the formation of the benzothiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of 2-aminothiophenol with 2-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The carboxylic acid group can then be introduced through various functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities , including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability.

Antimicrobial Activity

Research indicates that 2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid exhibits potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown significant inhibition zones at concentrations greater than 100 µg/mL, indicating its potential as an antimicrobial agent.

Anticancer Efficacy

The compound has demonstrated promising results in inhibiting cancer cell proliferation. A study on murine models indicated that derivatives of benzothiazole compounds similar to this one achieved complete cures in models of human African trypanosomiasis. This highlights its broad therapeutic potential beyond anticancer applications.

Enzyme Inhibition

The compound selectively inhibits certain isoforms of carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. This suggests potential applications in cancer therapy, as inhibiting these enzymes may slow down tumor progression.

Structure-Activity Relationship (SAR)

The unique structural features of 2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid contribute significantly to its biological activity:

- Benzothiazole Ring : Provides stability and functional versatility.

- Fluorophenyl Group : Enhances binding affinity to biological targets due to its electronic properties.

- Carboxylic Acid Group : Facilitates hydrogen bonding interactions crucial for biological activity.

Case Study on Anticancer Efficacy

A study conducted on murine models demonstrated that derivatives of benzothiazole compounds similar to this one achieved complete cures in models of human African trypanosomiasis. This highlights the compound's broad therapeutic potential beyond anticancer applications.

Case Study on Antimicrobial Effectiveness

In another investigation focused on gastrointestinal cancers, derivatives showed promising results in inhibiting cancer cell proliferation while also displaying significant antimicrobial activity against pathogenic bacteria. This dual action indicates the versatility of benzothiazole derivatives in drug discovery.

Industrial Applications

In addition to its medicinal applications, 2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid has potential uses in material science:

- Organic Electronics : The compound can be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.

- Corrosion Inhibitors : Its derivatives may serve as effective corrosion inhibitors in industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Benzothiazole-6-carboxylic Acid Derivatives

*Molecular weight inferred from analogs (e.g., C₁₃H₈ClFN₂ for a benzodiazole analog in ).

Key Research Findings

Electronic and Physicochemical Properties

- Lipophilicity : The 2-fluorophenyl group increases logP compared to unsubstituted BTCA (e.g., logP of BTCA ≈ 1.2 vs. ~2.5 for the fluorophenyl derivative), enhancing membrane permeability .

- Acid Dissociation : The carboxylic acid at position 6 (pKa ~3.5–4.0) enables pH-dependent solubility, critical for formulation in drug delivery .

Comparative Advantages and Limitations

- Advantages of 2-(2-Fluorophenyl) Derivative: Superior metabolic stability due to fluorine’s electronegativity and resistance to oxidation. Enhanced binding affinity to hydrophobic pockets in biological targets (e.g., FXR) compared to non-fluorinated analogs .

- Limitations: Lower aqueous solubility than sulfonamido or amino-substituted derivatives (e.g., 352.37 g/mol sulfonamido analog in vs. 269.27 g/mol fluorophenyl derivative). Synthetic complexity in introducing fluorine at specific positions without side reactions.

Biological Activity

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is , with a molecular weight of 273.28 g/mol. The structure features a benzothiazole ring with a fluorophenyl substituent and a carboxylic acid group, which plays a crucial role in its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 2-aminothiophenol with 2-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The carboxylic acid group can be introduced through various functionalization reactions. Industrial methods may optimize these reactions for large-scale production using continuous flow reactors to enhance yield and reduce costs.

Anticancer Properties

Research has indicated that 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit cancer cell proliferation, particularly against various human cancer cell lines. The mechanism involves the compound's interaction with specific molecular targets, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL. Additionally, antifungal activity was noted against Candida albicans, with similar MIC values .

Antioxidant Activity

In vitro experiments have evaluated the antioxidant capacity of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid. The compound demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid can be attributed to its ability to bind to specific enzymes and receptors within cells. This binding inhibits their activity, leading to therapeutic effects such as reduced cell proliferation in cancer or enhanced bacterial cell death .

Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid | Structure | Contains a para-fluorophenyl group; studied for different biological activities. |

| 2-(3-Chlorophenyl)-1,3-benzothiazole-6-carboxylic acid | Structure | Chlorine substituent may affect solubility and reactivity. |

| 2-(Phenyl)-1,3-benzothiazole-6-carboxylic acid | Structure | Lacks halogen substituents; serves as a baseline for activity comparison. |

The presence of the fluorine atom in 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid enhances its stability and reactivity compared to similar compounds, making it a valuable candidate for further research and development .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The results indicated that 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid exhibited superior activity compared to other derivatives tested.

- Antimicrobial Evaluation : In a comparative study on antimicrobial efficacy, this compound showed potent activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in terms of MIC values .

- Antioxidant Potential : Research focused on the antioxidant properties revealed that the compound effectively scavenged free radicals in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid, and what analytical methods validate its purity?

The synthesis typically involves cyclocondensation of substituted anilines with thioureas or thioamides, followed by fluorophenyl group introduction via Suzuki-Miyaura coupling. Post-synthesis purification employs column chromatography (C18 reverse-phase) or recrystallization using ethanol/water mixtures. Purity validation requires HPLC (e.g., Purospher® STAR columns, 95% acetonitrile/water mobile phase) and LC-MS to confirm molecular ion peaks (e.g., m/z 288.04 [M+H]+). Structural confirmation relies on H/C NMR, with fluorine coupling patterns (e.g., splitting in aromatic protons) critical for regiochemical assignment .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Key spectral features include:

- FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm), C=O stretch (~1680 cm), and benzothiazole C-S/C=N vibrations (~1450-1550 cm).

- NMR : Downfield-shifted aromatic protons (δ 7.5-8.5 ppm) due to electron-withdrawing fluorine and benzothiazole moieties. The fluorine atom induces distinct F NMR shifts (δ -110 to -120 ppm) and splitting in adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHFNOS) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to its potential irritancy (similar to thiophene-2-carboxylic acid derivatives), use PPE (gloves, goggles), and work in a fume hood. Avoid inhalation and skin contact. Storage at 2–8°C in amber vials prevents photodegradation. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-phenyl position influence the compound’s electronic properties and biological activity?

The 2-fluorophenyl group enhances electron-deficient character in the benzothiazole core, increasing electrophilicity and π-π stacking potential. Computational studies (DFT) reveal a dipole moment shift of ~0.5 D compared to non-fluorinated analogs, affecting binding to targets like the Farnesoid X receptor (FXR). Bioactivity assays show a 2–3× potency increase in FXR agonism compared to chloro- or methyl-substituted derivatives, likely due to improved hydrophobic interactions and reduced metabolic clearance .

Q. What strategies resolve contradictions in reported solubility and stability data across studies?

Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) and pH-dependent solubility. Use standardized protocols:

- Solubility : Measure in DMSO (for stock solutions) and PBS (pH 7.4) with sonication. Reported solubility ranges from 0.1 mg/mL (aqueous) to >50 mg/mL (DMSO).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., decarboxylated analogs) form under acidic/basic conditions .

Q. How can crystallographic data guide the design of derivatives with improved pharmacokinetic properties?

X-ray diffraction of related benzothiazole-carboxylic acids (e.g., 2-phenyl analogs) reveals planar benzothiazole cores and hydrogen-bonding motifs (carboxylic acid → water/amine interactions). Modifications at the 6-carboxylic acid (e.g., ester prodrugs) improve membrane permeability (logP shift from 1.5 to 3.2). Molecular docking with FXR (PDB: 4R3) predicts enhanced binding via fluorophenyl group alignment with hydrophobic pockets .

Q. What in vitro assays are optimal for evaluating this compound’s mechanism of action in disease models?

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) tracked via confocal microscopy in HepG2 cells.

- Target Engagement : FXR luciferase reporter assays (EC ~50 nM) and qPCR for downstream genes (e.g., SHP).

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.